molecular formula C18H31N5O B5545110 N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine

N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine

Cat. No. B5545110
M. Wt: 333.5 g/mol
InChI Key: JAXMMXXYXCIQFX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine is a useful research compound. Its molecular formula is C18H31N5O and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.25286063 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antidepressant Potential : Research has identified compounds with structures similar to N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine as potential antidepressants. For instance, a study described a small series of compounds, highlighting one with reduced side effects compared to traditional antidepressants, demonstrating the importance of structural modifications in medicinal chemistry (D. M. Bailey et al., 1985).

Antimicrobial Activity : Novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, through structural alterations, have shown promising activity against various bacterial and fungal strains, underscoring the potential of similarly structured compounds in addressing antimicrobial resistance (N. Desai et al., 2012).

Acetylcholinesterase Inhibition : Carbamate derivatives of certain heteroaromatic salts, structurally related to the query compound, have demonstrated inhibitory activity against acetylcholinesterase. This action suggests potential applications in the treatment of neurodegenerative diseases and protection against organophosphorus compounds (R. Sundberg et al., 1993).

Materials Science

Advanced Polymeric Materials : The synthesis of novel polyimides incorporating imidazole derivatives highlights the utility of such compounds in creating materials with excellent thermal stability and solubility. This research points to the application of this compound in the development of high-performance polymers (M. Ghaemy et al., 2009).

Synthetic Methodology

Novel Synthesis Approaches : Research on the synthesis of structurally complex diamines, such as 3-(pyrrolidin-1-yl)piperidine, provides insights into innovative synthetic strategies that could be applicable to the synthesis of this compound. These methodologies enhance the accessibility of complex molecules for further study and application (R. Smaliy et al., 2011).

properties

IUPAC Name

[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-20(2)9-5-12-21-15-8-19-17(21)16-6-13-23(14-7-16)18(24)22-10-3-4-11-22/h8,15-16H,3-7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXMMXXYXCIQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.